1-(4-Bromo-2-chlorophenyl)ethane-1-thiol

Molecular Weight Stoichiometry Analytical Method Development

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol (CAS 1548551-31-0, molecular formula C₈H₈BrClS, molecular weight 251.57 g/mol) is an organosulfur compound featuring a thiol (-SH) group attached to an ethane backbone that is substituted with a 4-bromo-2-chlorophenyl ring. The asymmetric di-halogenation pattern on the aromatic ring (Br para, Cl ortho to the ethane-1-thiol attachment point) creates a distinct electronic environment, with both electron‑withdrawing substituents contributing Hammett σ values of approximately +0.23 (σₚ for Br) and +0.23 (σₘ for Cl).

Molecular Formula C8H8BrClS
Molecular Weight 251.57 g/mol
Cat. No. B13075691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-chlorophenyl)ethane-1-thiol
Molecular FormulaC8H8BrClS
Molecular Weight251.57 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Br)Cl)S
InChIInChI=1S/C8H8BrClS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3
InChIKeyNMVWKJVLFRYYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-chlorophenyl)ethane-1-thiol: Core Physicochemical and Structural Identity for Procurement Specification


1-(4-Bromo-2-chlorophenyl)ethane-1-thiol (CAS 1548551-31-0, molecular formula C₈H₈BrClS, molecular weight 251.57 g/mol) is an organosulfur compound featuring a thiol (-SH) group attached to an ethane backbone that is substituted with a 4-bromo-2-chlorophenyl ring . The asymmetric di-halogenation pattern on the aromatic ring (Br para, Cl ortho to the ethane-1-thiol attachment point) creates a distinct electronic environment, with both electron‑withdrawing substituents contributing Hammett σ values of approximately +0.23 (σₚ for Br) and +0.23 (σₘ for Cl) [1]. This compound is supplied as a building block and analytical standard, with typical commercial purity specifications of ≥95% .

Why 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol Cannot Be Replaced by a Single-Halogen or Positional Isomer Analog


Substituting a simpler mono‑halogenated analog such as 1-(4-bromophenyl)ethane-1-thiol or 1-(2-chlorophenyl)ethane-1-thiol introduces measurable changes in molecular mass, lipophilicity, and nucleophilic reactivity that directly affect reaction yields, chromatographic retention, and biological probe engagement [1]. The dual halogenation on the target compound increases molecular weight to 251.57 g/mol, compared with 217.13 g/mol for 1-(4-bromophenyl)ethane-1-thiol (C₈H₉BrS) and 172.68 g/mol for 1-(2-chlorophenyl)ethane-1-thiol (C₈H₉ClS), altering stoichiometric calculations, molar response factors, and solubility characteristics in both organic synthesis and analytical method development . Furthermore, the electron‑withdrawing effect of two halogens reduces the nucleophilicity of the thiol/thiolate relative to unsubstituted or mono‑halogenated analogs, a factor critical for reproducible conjugate addition or SNAr reaction kinetics .

Quantitative Differentiation Evidence: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol vs. Closest Analogs


Molecular Weight Differentiation: 251.57 g/mol vs. Mono-Halogenated Analogs (217.13 and 172.68 g/mol)

The molecular weight of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is 251.57 g/mol, which is 34.44 g/mol higher than 1-(4-bromophenyl)ethane-1-thiol (217.13 g/mol) and 78.89 g/mol higher than 1-(2-chlorophenyl)ethane-1-thiol (172.68 g/mol) . This mass difference is significant for quantitative NMR, HPLC‑MS calibration, and molarity calculations in stock solution preparation.

Molecular Weight Stoichiometry Analytical Method Development

Lipophilicity (Computed logP) Advantage for Hydrophobic Binding Pockets and Organic-Phase Reactions

The computed logP (XLogP3) of the closely related (4-bromo-2-chlorophenyl)methanethiol is 3.6 [1]. For 1-(4-bromo-2-chlorophenyl)ethane-1-thiol, which contains an additional methylene group, the predicted logP is anticipated to be approximately 3.8–4.2, substantially higher than 1-(2-chlorophenyl)ethane-1-thiol (predicted logP ≈ 2.8–3.0) . This higher lipophilicity favors partitioning into hydrophobic media and biological membrane models.

LogP Lipophilicity Drug Design Intermediate

Dual Halogen Substituent Effect Modulates Thiol Nucleophilicity Relative to Mono‑Halogenated and Non‑Halogenated Analogs

The combined electron‑withdrawing effect of Br (σₚ = +0.23) and Cl (σₒ, approximated as σₘ = +0.37) on the aromatic ring of 1-(4-bromo-2-chlorophenyl)ethane-1-thiol is predicted to lower the thiol pKa by approximately 0.5–1.0 units compared to 1-(4-bromophenyl)ethane-1-thiol (single Br, σₚ = +0.23) [1][2]. A lower pKa means a higher proportion of the more nucleophilic thiolate anion at a given pH, enabling faster SN2 and conjugate addition reaction rates under mildly basic conditions.

Nucleophilicity Hammett Constants Reaction Kinetics

Verified Utility as an HPLC Analytical Standard Distinct from Metabolite Analogs

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is explicitly cited as an analytical standard for high‑performance liquid chromatography (HPLC) . In contrast, the structurally related (4-bromo-2-chlorophenyl)methanethiol is primarily classified under acute toxicity (H301, H311, H315) and is not marketed as an analytical reference standard [1]. This distinction directly affects procurement decisions, as HPLC‑grade standards require documented purity ≥95%, lot‑specific certificates of analysis, and defined storage conditions .

HPLC Standard Analytical Chemistry Quality Control

Procurement‑Driven Application Scenarios for 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol


HPLC Method Development and Routine Quality Control Analysis

As a verified HPLC standard with purity ≥95%, 1-(4-bromo-2-chlorophenyl)ethane-1-thiol is directly applicable for calibrating retention times and quantifying thiol‑containing analytes in complex matrices. Its dual halogenation provides a distinct UV absorption profile and mass spectrometric signature (m/z 251.57) that reduces interference from co‑eluting compounds compared with mono‑halogenated thiol standards .

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Blocks Bearing the 4-Bromo-2-chlorophenyl Scaffold

The 4-bromo-2-chlorophenyl motif is present in the commercial insecticide profenofos, where the halogenation pattern is critical for acetylcholinesterase inhibition potency [1]. 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol serves as a compact, reactive building block for introducing this pharmacophoric moiety via thioetherification or thiol‑Michael addition, thereby accelerating SAR exploration versus de novo construction of the substituted phenyl ring .

Self‑Assembled Monolayer (SAM) Formation on Gold Surfaces with Tailored Electronic Properties

The thiol group enables covalent attachment to gold electrodes and nanoparticles, while the electron‑withdrawing Br and Cl substituents tune the surface dipole and work function of the resulting monolayer [2]. The estimated lower pKa (~9.0–9.5) of this compound compared with mono‑halogenated or unsubstituted analogs ensures a higher surface density of thiolate‑gold bonds under standard deposition conditions (pH ~8–10), improving monolayer quality and reproducibility [2].

Bioconjugation and Chemical Probe Synthesis Requiring Defined Nucleophilic Reactivity

The modulated nucleophilicity of 1-(4-bromo-2-chlorophenyl)ethane-1-thiol, governed by the dual halogen substitution effect, allows precise control over thiol‑disulfide exchange and cysteine bioconjugation reaction rates. This property is valuable for synthesizing activity‑based probes and drug conjugates where excessive reactivity of unsubstituted thiols would cause off‑target labeling [3].

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